molecular formula C24H23N3O2S B12471073 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

Cat. No.: B12471073
M. Wt: 417.5 g/mol
InChI Key: FJXTVTJQQNPKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.

    Attachment of the Sulfanyl-Substituted Benzamide Moiety: The final step involves the coupling of the benzimidazole core with 4-{[(4-methylphenyl)sulfanyl]methyl}benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzimidazole core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzimidazole derivatives.

    Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.

    Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins. The sulfanyl-substituted benzamide moiety may enhance binding affinity or selectivity for certain targets, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide: Lacks the sulfanyl-substituted benzamide moiety.

    4-{[(4-methylphenyl)sulfanyl]methyl}benzamide: Lacks the benzimidazole core.

Uniqueness

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide is unique due to the combination of the benzimidazole core and the sulfanyl-substituted benzamide moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H23N3O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C24H23N3O2S/c1-16-4-11-20(12-5-16)30-15-17-6-8-18(9-7-17)23(28)25-19-10-13-21-22(14-19)27(3)24(29)26(21)2/h4-14H,15H2,1-3H3,(H,25,28)

InChI Key

FJXTVTJQQNPKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C(=O)N4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.